N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride
Description
Properties
IUPAC Name |
N-[2-(2-aminoethyl)pyrazol-3-yl]-2-methoxyacetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2.2ClH/c1-14-6-8(13)11-7-2-4-10-12(7)5-3-9;;/h2,4H,3,5-6,9H2,1H3,(H,11,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRBMVRRMASMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=NN1CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Construction
The pyrazole ring is typically synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. A common method includes:
- Condensation of hydrazine derivatives with β-ketoesters or β-diketones to afford 3-substituted pyrazoles.
- Control over substitution patterns is achieved by selecting appropriate starting materials.
Introduction of 2-(2-Amino-ethyl) Side Chain
The aminoethyl substitution at the 2-position of the pyrazole ring can be introduced by:
- Nucleophilic substitution or reductive amination using haloethylamines or aminoalkyl derivatives.
- Protection/deprotection strategies are often employed to prevent side reactions during subsequent steps.
Formation of 2-Methoxy-acetamide Group
The methoxyacetamide moiety is introduced by:
- Acylation of the pyrazole amino group with methoxyacetyl chloride or methoxyacetic acid derivatives using coupling agents such as carbodiimides.
- Reaction conditions typically involve mild bases and solvents like dichloromethane or DMF to facilitate amide bond formation.
Salt Formation: Dihydrochloride
- The free base is treated with anhydrous hydrogen chloride gas or hydrochloric acid in organic solvents to form the dihydrochloride salt.
- This step enhances compound stability, crystallinity, and aqueous solubility, which is critical for pharmaceutical applications.
Representative Synthetic Procedure (Based on Patent WO2022056100A1)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Hydrazine hydrate + β-ketoester, reflux | Pyrazole ring formation via cyclization | 75-85 |
| 2 | 2-bromoethylamine hydrobromide, base | Nucleophilic substitution to introduce aminoethyl | 70-80 |
| 3 | Methoxyacetyl chloride, base, low temp | Acylation to form methoxyacetamide | 80-90 |
| 4 | HCl gas in ethereal solution | Formation of dihydrochloride salt | >95 |
Note: Reaction parameters such as temperature, solvent choice, and reaction time are optimized to maximize purity and yield.
Research Findings and Optimization
- Reaction yields are influenced by the purity of intermediates and the control of reaction conditions, especially temperature and pH during acylation.
- Use of protecting groups on amino functionalities during pyrazole formation prevents side reactions and improves overall yield.
- Salt formation is crucial for isolating the compound in a stable, crystalline form suitable for further pharmaceutical development.
- Purification techniques such as recrystallization from ethanol or ethyl acetate are employed to achieve high purity.
Comparative Analysis of Preparation Methods
| Method Aspect | Classical Cyclization Route | Improved Multi-step Route (Patent-based) |
|---|---|---|
| Pyrazole ring synthesis | Direct condensation of hydrazines and diketones | Use of substituted precursors for regioselectivity |
| Aminoethyl introduction | Direct substitution with haloalkylamines | Reductive amination with protected intermediates |
| Acylation | Acyl chloride reaction under basic conditions | Use of coupling agents for milder conditions |
| Salt formation | HCl gas saturation | Controlled addition of HCl in organic solvents |
| Yield and purity | Moderate (60-75%) | High (80-95%) |
Summary Table of Key Intermediates and Conditions
| Intermediate | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 3-substituted pyrazole | Core heterocycle | Hydrazine + β-ketoester, reflux | Base for cyclization |
| 2-(2-Aminoethyl) pyrazole | Aminoethyl substitution | 2-bromoethylamine, base | Protection may be required |
| Methoxyacetamide derivative | Amide formation | Methoxyacetyl chloride, base | Low temperature preferred |
| Dihydrochloride salt | Final stable salt form | HCl gas or HCl in solvent | Enhances solubility and stability |
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aminoethyl and methoxyacetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenated derivatives, amines, under reflux or room temperature conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride
- Structural Similarities: Shares the pyrazole ring and aminoethyl substituent.
- Key Differences : Replaces the 2-methoxy-acetamide group with a methanesulfonamide moiety.
- Implications : Sulfonamides generally exhibit stronger hydrogen-bonding capacity than acetamides due to the sulfonyl group’s electronegativity. This may influence solubility (higher for sulfonamides) and target binding (e.g., enzyme inhibition) .
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structural Similarities : Contains a pyrazole-derived ring and acetamide group.
- Key Differences : Features a dichlorophenyl substituent and a 3-oxo-2-phenyl group.
- The 3-oxo group facilitates hydrogen bonding, forming R₂²(10) dimer motifs in crystals . The target compound’s methoxy group may confer similar crystallinity but with reduced steric hindrance compared to the dichlorophenyl substituent.
Acetamide Derivatives with Varied Substituents
Herbicidal Acetamides (e.g., Alachlor, Metazachlor)
- Structural Similarities : Share the acetamide backbone.
- Key Differences : Substituents like chloro (e.g., alachlor), methylthio (metazachlor), or methoxyethyl groups dominate, targeting plant-specific enzymes (e.g., fatty acid elongation) .
- Implications : The target compound’s methoxy group may reduce herbicidal activity but enhance compatibility with mammalian systems, suggesting divergent applications.
N-(2-Substituted-4-oxothiazolidin-3-yl) Acetamides
- Structural Similarities : Contain acetamide and heterocyclic rings.
- Key Differences: Thiazolidinone rings replace pyrazole, introducing additional hydrogen-bonding sites.
- Implications: Thiazolidinones are associated with antimicrobial and antidiabetic activities, whereas pyrazoles are common in kinase inhibitors and anti-inflammatory agents .
Dihydrochloride Salts in Pharmaceutical Chemistry
Levocetirizine Dihydrochloride
- Structural Similarities : Ionic dihydrochloride form enhances water solubility.
- Key Differences : Levocetirizine features a piperazine and chlorophenylbenzyl group, targeting histamine H₁ receptors.
- Implications : The target compound’s dihydrochloride salt likely improves bioavailability, similar to levocetirizine’s formulation for oral administration .
Azoamidine Dihydrochloride Initiators
- Structural Similarities : Dihydrochloride salts used for solubility in aqueous systems.
- Key Differences : Azoamidines contain azo (-N=N-) groups for radical polymerization applications.
- Implications : The target compound’s ionic form may stabilize it in biological matrices, contrasting with azoamidines’ reactive radical generation .
Data Table: Key Features of Comparable Compounds
Biological Activity
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride is a synthetic compound belonging to the class of pyrazole derivatives. Its structure includes a pyrazole ring, an aminoethyl substituent, and a methoxyacetamide group, which contribute to its biological activity. This compound has garnered attention for its potential therapeutic properties, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These include:
- Enzymes : The compound may modulate enzyme activities, influencing metabolic pathways.
- Receptors : Potential interactions with specific receptors could alter cellular signaling processes.
- Proteins : The compound's structure allows it to bind to proteins, affecting their function and stability.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth and proliferation.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions characterized by excessive inflammation, where modulation of inflammatory pathways could provide therapeutic benefits.
Anticancer Properties
The compound has been investigated for its anticancer effects across several cancer cell lines. Notable findings include:
- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).
- Mechanisms : The mechanisms underlying its anticancer activity may involve apoptosis induction and inhibition of specific kinases involved in cancer progression.
Table 1: Anticancer Activity Data
These results indicate that this compound has promising activity against several cancer types, suggesting its potential as a lead compound in drug development.
Comparative Analysis with Other Pyrazole Derivatives
This compound can be compared with other pyrazole derivatives known for their biological activities. For instance:
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl... | Antitumor | 26 |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)... | Autophagy induction | 0.39 |
| Novel pyrazole derivatives | CDK inhibition | 0.95 |
This comparison highlights the varying degrees of potency and mechanisms of action among different pyrazole derivatives, positioning this compound as a competitive candidate for further investigation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions between a pyrazole-ethylamine intermediate and methoxy-acetamide derivatives. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base to facilitate activation .
- Purification : Employ column chromatography with gradients of ethyl acetate and methanol. Monitor reaction progress via thin-layer chromatography (TLC) using silica plates .
- Salt formation : Convert the free base to the dihydrochloride salt by treating with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity analysis : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%) .
- Structural confirmation : Employ - and -NMR in DMSO-d6 to verify the pyrazole ring protons (δ 7.2–8.1 ppm), methoxy group (δ 3.3 ppm), and acetamide carbonyl (δ 168–170 ppm). Mass spectrometry (ESI+) should confirm the molecular ion peak at m/z 285.1 (free base) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : The dihydrochloride salt is highly soluble in water (>50 mg/mL) and polar solvents (DMF, DMSO). For cell-based assays, prepare stock solutions in sterile PBS (pH 4.5–5.0) to prevent precipitation .
- Stability : Store lyophilized powder at -20°C under desiccation. In solution, avoid prolonged exposure to light or temperatures >25°C to prevent decomposition .
Advanced Research Questions
Q. How does the pyrazole-ethylamine moiety influence the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Structure-activity relationship (SAR) : The 2-aminoethyl group on the pyrazole ring enhances hydrogen bonding with target proteins (e.g., kinases). Replace the methoxy group with bulkier substituents (e.g., ethoxy) to study steric effects on binding affinity .
- Docking studies : Use molecular dynamics simulations (e.g., AutoDock Vina) with crystallographic data of homologous proteins to predict binding pockets. Validate via competitive inhibition assays .
Q. What experimental strategies can resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Assay standardization : Compare results across orthogonal assays (e.g., fluorescence polarization vs. SPR for binding kinetics). Control for pH variations in cell lysates, as the dihydrochloride form may alter intracellular ion concentrations .
- Metabolite screening : Use LC-MS to identify degradation products or metabolites in cell media that may interfere with activity .
Q. How can researchers mitigate the hygroscopic nature of the dihydrochloride salt during formulation?
- Methodological Answer :
- Lyophilization : Prepare a co-lyophilized formulation with mannitol (1:1 w/w) to improve stability. Confirm residual moisture content (<1%) via Karl Fischer titration .
- Excipient screening : Test cyclodextrins (e.g., HP-β-CD) to encapsulate the compound, reducing hygroscopicity while maintaining solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
